

Serdexmethylphenidate: A Comprehensive Technical Guide to its Molecular Structure and Properties

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Compound of Interest

Compound Name: Serdexmethylphenidate chloride

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Abstract

Serdexmethylphenidate (SDX) is a novel prodrug of dexamethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. Developed to offer an extended-release profile of d-MPH with a lower potential for abuse, serdexmethylphenidate is a chemically synthesized entity that undergoes enzymatic conversion to d-MPH in the lower gastrointestinal tract. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies related to serdexmethylphenidate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Molecular Structure and Identification

Serdexmethylphenidate is a conjugate of dexamethylphenidate and L-serine, linked via a nicotinoyl-oxymethyl spacer. The molecule exists as a quaternary ammonium salt, typically as the chloride salt in pharmaceutical formulations.

Identifier	Serdexmethylphenidate (Base)	Serdexmethylphenidate Chloride
Chemical Name	(2S)-3-hydroxy-2-[[1-[[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate[1]	(2S)-3-hydroxy-2-[[1-[[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid chloride[2]
Molecular Formula	C25H29N3O8[1]	C25H30ClN3O8[2]
Molecular Weight	499.51 g/mol	535.97 g/mol
CAS Number	1996626-29-9[1]	1996626-30-2[2]
SMILES String	<chem>COC(=O)--INVALID-LINK--[C@H]2CCCCN2C(=O)OC[N+]3=CC(C(=O)N--INVALID-LINK--CO)=CC=C3.[O-]</chem>	<chem>COC(=O)--INVALID-LINK--[C@H]2CCCCN2C(=O)OC[N+]3=CC(C(=O)N--INVALID-LINK--CO)=CC=C3.[Cl-]</chem>
InChI Key	UBZPNQRBUOBBLN-PWRODBHTSA-N[3]	GONQEUJYYMYNMN-HWAJWLCKSA-N[3]

Physicochemical Properties

The physicochemical properties of serdexmethylphenidate are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value	Source
Melting Point	202 to 208°C	[3]
Solubility	Water (pH 1.2): 333.5 mg/mL Water (pH 2.9): 382.22 mg/mL Water (pH 5.8-6.8): >500 mg/mL Non-polar organic solvents (n-heptane, toluene, dichloromethane): <1 mg/mL Polar organic solvents (acetone, acetonitrile): ~1 mg/mL	[3]
pKa	Data not available	
LogP	Data not available	
Topological Polar Surface Area	149 Å ²	[1]

Pharmacological Properties

Pharmacodynamics

Serdexmethylphenidate itself is pharmacologically inactive.[4] Its therapeutic effects are solely attributable to its conversion to dexamethylphenidate. Dexamethylphenidate is a central nervous system (CNS) stimulant that primarily acts as a norepinephrine and dopamine reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). [5] This inhibition leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[5]

Pharmacokinetics

- Absorption and Metabolism: Following oral administration, serdexmethylphenidate has low systemic bioavailability (<3%).[3] It is designed to be gradually converted to dexamethylphenidate in the lower gastrointestinal tract.[3] The precise enzymes responsible for this conversion have not yet been fully elucidated.[3] The primary active metabolite is dexamethylphenidate, and a major inactive metabolite is ritalinic acid, formed by the de-esterification of dexamethylphenidate.[6]

- **Distribution:** The apparent volume of distribution of dexamethylphenidate after oral administration of serdexmethylphenidate/dexamethylphenidate combination in pediatric patients ranges from 37.6 to 66 L/kg.[1]
- **Elimination:** The mean plasma terminal elimination half-life of serdexmethylphenidate is approximately 5.7 hours.[3] Following oral administration, about 62% of the dose is recovered in the urine and 37% in the feces.[1]

Experimental Protocols

Synthesis of Serdexmethylphenidate

The synthesis of serdexmethylphenidate is a multi-step process that starts with dexamethylphenidate hydrochloride.[7] A general overview of the synthetic route is provided below.

Step 1: Preparation of Dexamethylphenidate Hydrochloride This step involves the coupling of benzyl cyanide with 2-chloropyridine, followed by hydration to an amide, reduction of the pyridine ring, epimerization to the desired threo isomer, chiral resolution using dibenzoyl-D-tartaric acid, and finally, conversion of the amide to the methyl ester and formation of the hydrochloride salt.[7]

Step 2: Preparation of the Nicotinoyl-L-serine Moiety O-t-Bu-protected L-serine is coupled with nicotinic acid using a coupling reagent like propylphosphonic anhydride to yield the bis-O-t-Bu-protected nicotinoyl-L-serine.[7]

Step 3: Coupling and Deprotection Dexamethylphenidate hydrochloride is treated with a chloroformate to install the carboxymethylene unit. This intermediate is then reacted with the prepared nicotinoyl-L-serine derivative. The final step involves acidification to remove the protecting groups and crystallization to yield serdexmethylphenidate.[7]

A detailed, step-by-step laboratory-scale synthesis protocol is outlined in various patents and publications.[7][8]

Analytical Methods for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Several RP-HPLC methods have been developed for the simultaneous estimation of serdexmethylphenidate and

dexmethylphenidate in bulk and pharmaceutical dosage forms. A common approach involves the following:[4]

- Column: X-Bridge Phenyl (250x4.6mm, 5µm)
- Mobile Phase: A mixture of acetonitrile and hexane sulphonic acid in a 60:40% v/v ratio.
- Flow Rate: 1.0 mL/min
- Detection: UV detection at 236 nm.
- Run Time: Approximately 6 minutes.

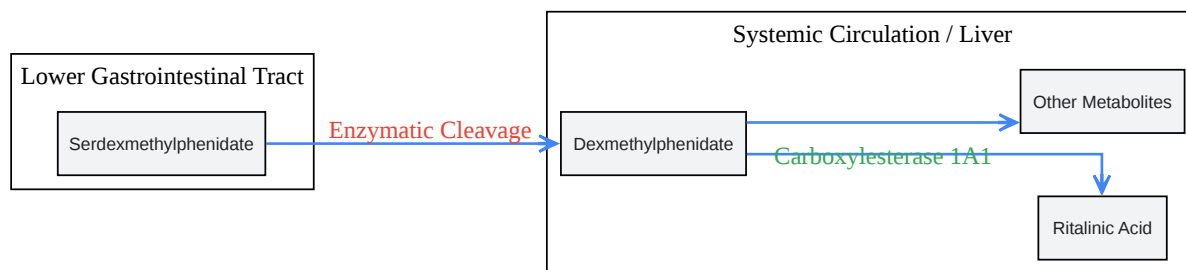
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For the quantification of serdexmethylphenidate and its metabolites in biological matrices such as plasma, a more sensitive LC-MS/MS method is employed:

- Extraction: Solid-phase extraction (SPE) with an Oasis HLB 96-well plate.
- Chromatography: Phenomenex Kinetex C18 column (2.6 µm, 50 × 2.1 mm) with a gradient elution using 1 mM ammonium trifluoroacetate in water and acetonitrile/formic acid.
- Detection: Positive ion electrospray tandem mass spectrometry, monitoring the mass transitions m/z 500.2 → 142.1 for serdexmethylphenidate.

Visualizations

Metabolic Pathway of Serdexmethylphenidate

The following diagram illustrates the metabolic conversion of serdexmethylphenidate to its active metabolite, dexmethylphenidate, and subsequent degradation.

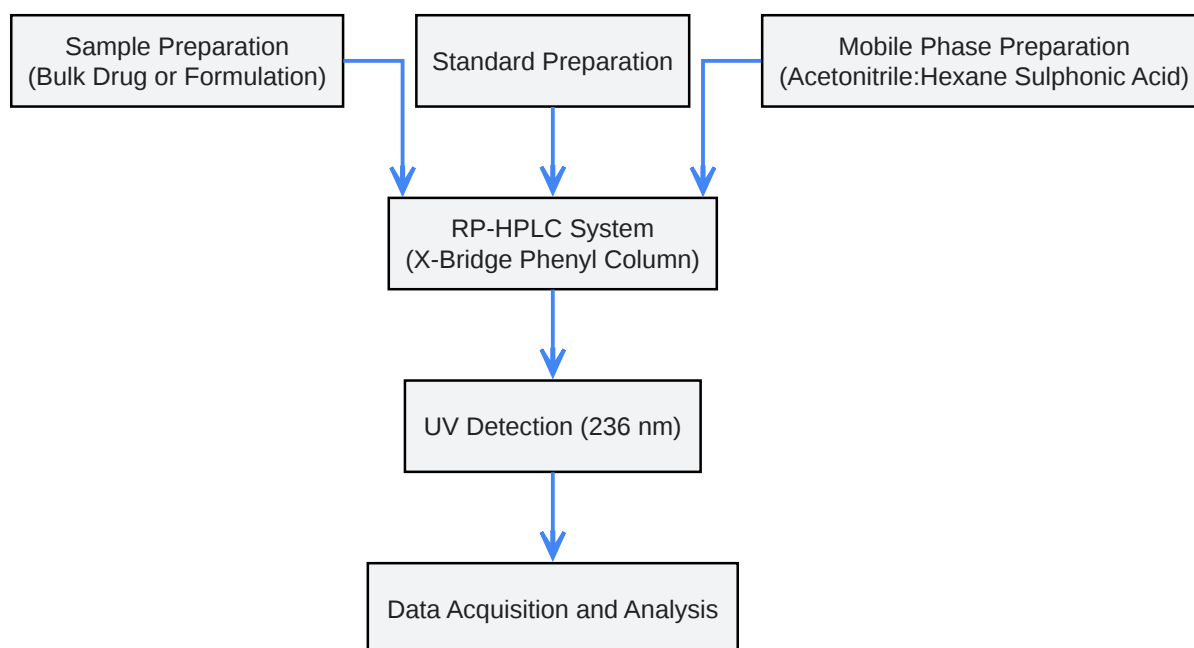


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Caption: Metabolic conversion of serdexmethylphenidate to dexamethylphenidate.

Experimental Workflow for RP-HPLC Analysis

This diagram outlines the typical workflow for the quantitative analysis of serdexmethylphenidate using RP-HPLC.

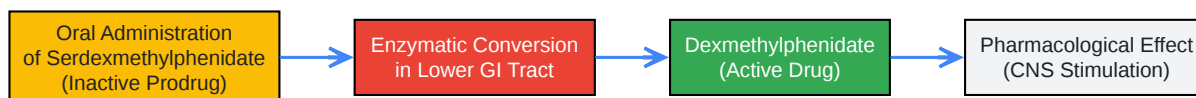


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Caption: Workflow for RP-HPLC analysis of serdexmethylphenidate.

Logical Relationship of Serdexmethylphenidate as a Prodrug

This diagram illustrates the prodrug concept of serdexmethylphenidate.



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Caption: Prodrug activation of serdexmethylphenidate to dexmethylphenidate.

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